molecular formula C16H14N2O2 B335728 1-(4-ETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE

1-(4-ETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B335728
M. Wt: 266.29 g/mol
InChI Key: BKCBFTHYNXZVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxybenzoyl)-1H-1,3-benzodiazole is a benzodiazole derivative supplied For Research Use Only. It is strictly intended for laboratory research and is not approved for human or veterinary diagnostic or therapeutic uses. Benzimidazole scaffolds are privileged structures in medicinal chemistry due to their versatile biological activities and ability to bind to diverse therapeutic targets . Research on similar 1,3-benzodiazole compounds has demonstrated significant potential in various scientific areas, including serving as novel antimicrobial agents , exhibiting antioxidant properties through free radical scavenging as measured in DPPH assays , and acting as intermediates in the synthesis of more complex chemical entities . The mechanism of action for benzodiazole derivatives often involves interactions with enzymes or receptors, potentially leading to enzyme inhibition or modulation of key biological pathways . Researchers value this class of compounds for developing new therapeutic candidates, such as antidiabetic agents that may function through glucokinase activation or α-glucosidase inhibition . This reagent is characterized by its high purity and can be used as a key building block in organic synthesis and pharmaceutical development. Proper safety handling procedures must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

benzimidazol-1-yl-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C16H14N2O2/c1-2-20-13-9-7-12(8-10-13)16(19)18-11-17-14-5-3-4-6-15(14)18/h3-11H,2H2,1H3

InChI Key

BKCBFTHYNXZVNR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1 4 Ethoxybenzoyl 1h 1,3 Benzodiazole

Retrosynthetic Analysis of the 1-(4-ETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals a straightforward synthetic plan.

The most logical initial disconnection is at the amide bond (C-N bond) between the benzoyl group and the benzodiazole ring. This is a robust and common disconnection for N-acyl heterocycles. This step, known as a functional group interconversion (FGI), simplifies the target molecule into two key precursors: the 1H-1,3-benzodiazole (also known as benzimidazole) ring system and an activated derivative of 4-ethoxybenzoic acid, typically 4-ethoxybenzoyl chloride .

A further retrosynthetic step can be applied to the benzimidazole (B57391) scaffold itself. The benzimidazole ring is classically formed from the condensation of o-phenylenediamine (B120857) and a one-carbon electrophile, such as formic acid or an equivalent thereof. This disconnection breaks the two C-N bonds of the imidazole (B134444) portion of the molecule.

This two-step retrosynthetic approach provides a clear and logical pathway for the synthesis of this compound from simple, readily available precursors: o-phenylenediamine, a C1-synthon, and 4-ethoxybenzoic acid.

Classical and Modern Synthetic Approaches to Benzodiazole Ring Systems

The benzodiazole (benzimidazole) core is a privileged structure in medicinal chemistry and materials science. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methods.

Cyclization Reactions for Benzodiazole Formation

The formation of the benzimidazole ring typically involves the cyclocondensation of o-phenylenediamine with various electrophilic partners containing a single carbon atom that will become C2 of the benzimidazole ring.

One of the most common methods is the Phillips condensation , which involves heating o-phenylenediamine with a carboxylic acid (or its anhydride) at high temperatures, often in the presence of a strong acid like hydrochloric acid. A widely used alternative involves the reaction of o-phenylenediamine with aldehydes, which typically requires an oxidant to form the aromatic benzimidazole ring from the intermediate dihydrobenzimidazole. beilstein-journals.org

Modern approaches have focused on developing milder and more efficient conditions. These include the use of various catalysts to improve yields and reduce reaction times. For instance, nano-catalysts like zinc oxide nanoparticles (ZnO-NPs) have been shown to effectively catalyze the condensation of o-phenylenediamine with aldehydes, offering advantages such as higher yields and catalyst recyclability. nih.gov Other catalytic systems, such as erbium triflate (Er(OTf)₃), can also be employed to control the selectivity of the reaction, particularly when aldehydes are used. beilstein-journals.org

Interactive Table: Summary of Benzodiazole Formation Methods

Method Name Reactants Typical Conditions Notes
Phillips Condensation o-phenylenediamine + Carboxylic Acid High temperature (e.g., reflux in 4M HCl) A classic, robust method.
Aldehyde Condensation o-phenylenediamine + Aldehyde Oxidative conditions (e.g., air, NaHSO₃) Forms a dihydro intermediate that is then oxidized.
Nano-catalyzed Synthesis o-phenylenediamine + Aldehyde ZnO-NPs, room temperature or mild heat Greener approach with high yields and recyclable catalyst. nih.gov

Functionalization of Benzodiazole Nitrogen Atoms

Once the benzimidazole ring is formed, the nitrogen atoms can be functionalized through various reactions, most notably alkylation and acylation. The N-H proton of the imidazole ring is weakly acidic and can be removed by a base, creating a nucleophilic anion that readily reacts with electrophiles.

The synthesis of the title compound, this compound, is a direct example of N-acylation. This reaction involves treating 1H-benzimidazole with an acylating agent, such as 4-ethoxybenzoyl chloride. Similar N-functionalization reactions, like N-alkylation with alkyl halides, are also common and proceed via a similar mechanism. For example, indolylbenzimidazole can be N-methylated by treatment with sodium hydride and methyl iodide. nih.gov This highlights the general reactivity of the benzimidazole N-H group towards electrophiles.

Direct Synthesis of this compound

The direct synthesis of the title compound is achieved by the N-acylation of the pre-formed benzimidazole ring, as suggested by the retrosynthetic analysis.

Reaction Pathways and Mechanisms

The primary pathway for the synthesis of this compound is the condensation reaction between 1H-benzimidazole and 4-ethoxybenzoyl chloride. evitachem.com This reaction is a classic example of nucleophilic acyl substitution .

The mechanism proceeds as follows:

Deprotonation (optional but common): A base (e.g., triethylamine (B128534), sodium hydride) removes the acidic proton from the N-1 position of the benzimidazole ring, generating a highly nucleophilic benzimidazolide (B1237168) anion.

Nucleophilic Attack: The benzimidazolide anion attacks the electrophilic carbonyl carbon of 4-ethoxybenzoyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

This sequence results in the formation of the desired N-C acyl bond, yielding this compound. While the reaction can proceed without a base, the presence of a base to neutralize the HCl byproduct typically improves reaction rates and yields.

Alternative, greener approaches have been explored for similar acylation and cyclization reactions, such as the use of ultrasonic irradiation or reusable magnetic nanocatalysts to enhance reaction efficiency. evitachem.com

Optimization of Reaction Conditions: Temperature, Solvents, Catalysts

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and the potential use of a catalyst.

Solvents: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. Common solvents for N-acylation reactions include aprotic polar solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile. nih.govscielo.br Acetonitrile, in particular, has been noted as a "greener" solvent that can provide a good balance between reactant consumption and selectivity. scielo.br

Base: A variety of bases can be used to facilitate the reaction. Organic bases like triethylamine are common as they also act as an acid scavenger. For complete deprotonation and generation of a stronger nucleophile, stronger bases like sodium hydride (NaH) are often used, particularly in anhydrous solvents like DMF or THF. nih.gov Inorganic bases such as potassium carbonate (K₂CO₃) are also effective. researchgate.net

Temperature: The reaction is often performed at room temperature, but gentle heating can increase the reaction rate. nih.gov However, in some cases, lower temperatures may be required to improve selectivity and prevent side reactions. beilstein-journals.org Optimization studies often test a range from 0 °C to the reflux temperature of the chosen solvent.

Catalysts: While the direct acylation may not require a catalyst, related benzimidazole syntheses have shown that catalysts can be beneficial. Lewis acids can activate the electrophile, and specialized catalysts like ZnO nanoparticles have been used to promote condensation reactions leading to the benzimidazole core. nih.gov

Interactive Table: Optimization Parameters for Benzimidazole Acylation

Parameter Variation Effect on Reaction Example Reference
Solvent DMF, THF, Acetonitrile, Dichloromethane Affects solubility, reaction rate, and work-up. Acetonitrile can offer a good green alternative. nih.govscielo.br
Base NaH, K₂CO₃, Triethylamine Choice of base determines the degree of N-H deprotonation and reaction rate. nih.govresearchgate.net
Temperature 0 °C, Room Temperature, 80 °C, Reflux Higher temperatures generally increase rate but may lead to side products. beilstein-journals.orgnih.gov

| Catalyst | None, Lewis Acid (e.g., Er(OTf)₃), Nanoparticles (e.g., ZnO) | Can increase reaction rate and selectivity, especially in the core ring formation step. | nih.govbeilstein-journals.org |

Green Chemistry Approaches in Benzodiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles are increasingly being applied to the synthesis of benzimidazole derivatives.

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free methods for benzimidazole synthesis are not only environmentally friendly but can also lead to shorter reaction times and higher yields.

One such method involves the simple grinding of the reactants together, followed by heating. lookchem.com For the synthesis of benzimidazole derivatives, this can be achieved by grinding o-phenylenediamine with a carboxylic acid or aldehyde and then heating the mixture. lookchem.com This one-pot, solvent-free approach offers excellent atom economy. lookchem.com

Microwave irradiation is another powerful solvent-free technique. nih.gov The condensation of acid anhydrides and diacids with various diamines under microwave irradiation has been shown to produce benzimidazole derivatives in good yields. nih.gov This method often leads to significantly reduced reaction times compared to conventional heating.

The table below provides a comparison of yields for the synthesis of benzimidazole derivatives using both conventional and microwave-assisted solvent-free methods, highlighting the efficiency of the latter.

CompoundConventional Method Yield (%)Microwave Method Yield (%)
Benzimidazole Derivative A7592
Benzimidazole Derivative B6888
Benzimidazole Derivative C8195
Table 2: Comparison of Yields for Conventional vs. Microwave-Assisted Solvent-Free Synthesis of Benzimidazole Derivatives. Data is illustrative of general trends in benzimidazole synthesis. nih.gov

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For benzimidazole synthesis, a variety of sustainable catalysts have been explored.

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. Silica-supported sodium hydrogen sulfate (B86663) has been used as an efficient and reusable catalyst for the solvent-free synthesis of benzoxazoles and benzimidazoles from the reaction of acyl chlorides with o-substituted aminoaromatics. researchgate.net

Nanocatalysts: Nanocatalysts offer high surface area and reactivity, often leading to improved reaction rates and yields under mild conditions. Zinc oxide nanoparticles (ZnO-NPs) have been employed for the synthesis of 1H-benzo[d]imidazole derivatives, demonstrating higher yields and shorter reaction times compared to traditional methods. nih.gov Magnetic nanocatalysts have also been reported for benzimidazole synthesis, offering the additional advantage of easy separation from the reaction mixture using an external magnet. nih.gov

Biocatalysts and Organocatalysts: The use of biocatalysts or environmentally benign organocatalysts is another green approach. L-Proline, a naturally occurring amino acid, has been used as a versatile organocatalyst for the synthesis of benzimidazole derivatives in aqueous media, providing good to excellent yields under reflux conditions. ijrar.orglookchem.com

The development of these sustainable catalytic systems is crucial for the environmentally responsible production of this compound and other valuable benzimidazole derivatives.

Advanced Spectroscopic and Analytical Characterization of 1 4 Ethoxybenzoyl 1h 1,3 Benzodiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule. researchgate.net For 1-(4-ETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) ring, the 4-ethoxybenzoyl group, and the ethoxy side chain.

The four aromatic protons of the benzimidazole moiety typically appear as complex multiplets in the downfield region (approximately δ 7.2-8.2 ppm) due to spin-spin coupling. The protons on the 4-ethoxybenzoyl ring are expected to form an AA'BB' system, appearing as two distinct doublets. The protons of the ethoxy group exhibit characteristic signals: a quartet for the methylene (-OCH₂) protons resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.15 d 2H Benzoyl Protons (ortho to C=O)
~7.80-7.90 m 1H Benzimidazole Proton
~7.30-7.50 m 3H Benzimidazole Protons
~7.05 d 2H Benzoyl Protons (meta to C=O)
~4.15 q 2H Ethoxy -OCH₂-

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons of both ring systems, and the aliphatic carbons of the ethoxy group.

The carbonyl carbon (C=O) signal is characteristically found in the most downfield region of the spectrum (δ > 165 ppm). The aromatic carbons of the benzimidazole and benzoyl rings resonate in the δ 110-150 ppm range. mdpi.com The carbon attached to the ether oxygen appears further downfield compared to other aromatic carbons due to the deshielding effect of the oxygen atom. The aliphatic carbons of the ethoxy group appear in the upfield region of the spectrum. The multiplicities of these signals can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~168.0 Carbonyl Carbon (C=O)
~163.0 Benzoyl C-O
~144.0, 143.5 Benzimidazole Fused Carbons
~132.5 Benzoyl C-H (ortho to C=O)
~125.0 Benzoyl C-C=O
~124.5, 124.0 Benzimidazole C-H
~120.0, 115.0 Benzimidazole C-H
~114.5 Benzoyl C-H (meta to C=O)
~64.0 Ethoxy -OCH₂-

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between adjacent protons on the benzimidazole ring and between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom that bears a proton by correlating the known ¹H chemical shifts to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. Key HMBC correlations would include the coupling from the benzoyl protons (ortho to the carbonyl) to the carbonyl carbon, and from the benzimidazole protons to the carbonyl carbon. These correlations are crucial for confirming the connection between the 4-ethoxybenzoyl moiety and the nitrogen of the benzimidazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong, sharp absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other significant peaks include C-O-C stretching vibrations from the ethoxy group, C=N and C=C stretching from the aromatic rings, and C-H stretching from both aromatic and aliphatic components. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings. mdpi.com

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
2980-2850 C-H Stretch Aliphatic (Ethoxy)
~1690 C=O Stretch Amide Carbonyl
1610-1580 C=N Stretch Benzimidazole
1550-1450 C=C Stretch Aromatic Rings
~1250 C-O-C Stretch Aryl-Alkyl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The extensive conjugated system of this compound, which includes the benzimidazole and benzoyl rings, is expected to give rise to strong absorptions in the UV region.

The spectrum would likely be characterized by intense absorption bands corresponding to π → π* transitions associated with the aromatic systems. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons may also lead to weaker n → π* transitions. The exact absorption maxima (λ_max) and molar absorptivity are dependent on the solvent used. researchgate.net For related benzimidazole structures, absorptions are typically observed in the 250-350 nm range. spectrabase.com

Table 4: Expected UV-Vis Absorption Data for this compound

λ_max (nm) Type of Transition Chromophore
~270-290 π → π* Benzimidazole Ring
~250-270 π → π* Ethoxybenzoyl Moiety

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. nih.gov

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion ([M]⁺), allowing for the confirmation of the molecular formula, C₁₆H₁₄N₂O₂. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure. Plausible fragmentation pathways include the cleavage of the amide bond, loss of the ethoxy group, and fragmentation of the benzoyl and benzimidazole rings.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion
266 [C₁₆H₁₄N₂O₂]⁺ (Molecular Ion)
237 [M - C₂H₅]⁺ (Loss of ethyl group)
149 [C₉H₉O₂]⁺ (4-Ethoxybenzoyl cation)
121 [C₇H₅O]⁺ (Benzoyl cation)
118 [C₇H₆N₂]⁺ (Benzimidazole radical cation)
91 [C₆H₅N]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would involve growing a single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate a detailed model of the molecular and crystal structure.

This analysis provides critical information, including the crystal system, space group, and unit cell dimensions, which describe the crystal's fundamental symmetry and repeating lattice structure. Furthermore, it yields precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data confirms the connectivity of the ethoxybenzoyl and benzodiazole moieties and reveals the molecule's conformation in the solid state. Such structural details are invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. researchgate.netmdpi.comnih.gov

Table 1: Representative Crystallographic Data Parameters for Analysis This table illustrates the type of data obtained from an X-ray crystallography experiment. The values presented are hypothetical examples and not the determined experimental data for this compound.

Parameter Description Example Value
Chemical Formula The elemental composition of the molecule. C₁₆H₁₄N₂O₂
Formula Weight The molar mass of the compound. 266.30 g/mol
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions The lengths of and angles between the cell axes. a = 10.1 Å, b = 5.8 Å, c = 22.5 Åα = 90°, β = 95.1°, γ = 90°
Volume (V) The volume of the unit cell. 1312 ų

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This procedure is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.

The process involves combusting a small, precisely weighed sample of the substance under controlled conditions. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The experimental results are then compared against the theoretical percentages calculated from the compound's proposed molecular formula (C₁₆H₁₄N₂O₂). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. unica.it

Table 2: Elemental Analysis Data for this compound This table presents the theoretical elemental composition calculated from the molecular formula and provides a framework for comparison with experimental findings.

Element Molecular Formula Theoretical Value (%) Experimental Value (%)
Carbon (C) C₁₆H₁₄N₂O₂ 72.17 To be determined
Hydrogen (H) C₁₆H₁₄N₂O₂ 5.30 To be determined

Computational and Theoretical Investigations of 1 4 Ethoxybenzoyl 1h 1,3 Benzodiazole

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. nbu.edu.sa For 1-(4-ethoxybenzoyl)-1H-1,3-benzodiazole, DFT calculations can elucidate the fundamental relationship between its structure and its electronic nature.

A molecule's conformation—its three-dimensional spatial arrangement of atoms—is critical to its physical and chemical properties. DFT calculations are used to find the most stable conformation by optimizing the molecular geometry to a minimum energy state. This process involves calculating parameters such as bond lengths, bond angles, and dihedral angles. Studies on related benzothiazole (B30560) and triazole derivatives show that DFT methods, often with a basis set like 6-311G(d,p), can accurately predict these parameters. nbu.edu.saejosat.com.tr For this compound, key parameters would include the planarity of the benzimidazole (B57391) ring system and the rotational angles of the ethoxy and benzoyl substituents. The calculations can also determine the energy barriers between different stable conformers. nbu.edu.sa

Table 1: Representative Geometric Parameters from DFT Calculations on Heterocyclic Compounds This table shows typical parameters that would be determined for this compound through DFT optimization, based on findings for related structures.

ParameterDescriptionTypical Value Range
C-C (Aromatic)Bond length within the benzene (B151609) rings1.38 - 1.46 Å
C-N (Diazole)Bond length within the benzimidazole ring1.30 - 1.39 Å
C=O (Carbonyl)Bond length of the carbonyl group~1.23 Å
C-O (Ether)Bond length of the ethoxy group's ether linkage~1.36 Å
C-N-C AngleBond angle within the imidazole (B134444) portion of the ring~105° - 110°
Dihedral AngleTorsional angle between the benzimidazole and benzoyl ringsVaries depending on conformation

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ejosat.com.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. malayajournal.orgschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more reactive. researchgate.net DFT calculations are a standard method for computing the energies of these orbitals and the resulting gap, which can be correlated with the molecule's electronic absorption properties. schrodinger.com

Table 2: Illustrative Frontier Molecular Orbital Energies This table provides an example of FMO data that would be generated for this compound, based on DFT studies of similar aromatic systems. nbu.edu.saejosat.com.tr

OrbitalEnergy (eV)Description
HOMO-5.2 to -6.5Highest energy orbital containing electrons; represents the ability to donate an electron.
LUMO-1.2 to -2.0Lowest energy orbital that is empty; represents the ability to accept an electron.
HOMO-LUMO Gap (ΔE)3.9 to 4.7Energy difference between HOMO and LUMO; indicates chemical stability and the energy of the lowest electronic excitation. nbu.edu.sa

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution around a molecule. malayajournal.orgnih.gov It is mapped onto the electron density surface and color-coded to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. nih.gov Blue regions represent positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. nih.gov Green areas denote neutral potential. For this compound, an EPS map would likely show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity, making it a primary site for hydrogen bonding and nucleophilic interactions. The aromatic protons and regions near the hydrogen atoms would exhibit positive potential (blue). nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. frontiersin.org MD simulations model the physical movements of atoms and molecules, allowing for the exploration of different conformational states and their relative stabilities under specific conditions (e.g., in a solvent or interacting with a biological target). nih.govsamipubco.com For this compound, MD simulations could be used to analyze the flexibility of the ethoxy side chain and the rotational freedom of the benzoyl group relative to the benzimidazole core. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding pocket, a key aspect of drug design. nih.govphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models rely on calculating various molecular descriptors that quantify physicochemical properties. nih.gov Theoretical descriptors, derived from the molecular structure using computational software, are commonly used. For a class of compounds including this compound, a QSAR model could predict its potential biological efficacy (e.g., as an inhibitor of a specific enzyme) based on these parameters. nih.govresearchgate.net

Table 3: Common Theoretical Descriptors Used in QSAR Modeling This table lists key parameters that would be calculated for this compound in a QSAR study. nih.gov

DescriptorSymbolSignificance
Molecular WeightMWRepresents the size and mass of the molecule.
Molar RefractivityMRA measure of the molecule's volume and polarizability, related to van der Waals forces. nih.gov
Log P (Partition Coefficient)log PQuantifies the hydrophobicity of the molecule, which influences its absorption and distribution.
Surface TensionStRelates to intermolecular forces and the molecule's interaction with its environment. nih.gov
PolarizabilityPzDescribes the ease with which the electron cloud can be distorted by an electric field.
DensityDThe mass per unit volume of the molecule. nih.gov

Reactivity and Selectivity Predictions through Theoretical Reactivity Indices

Table 4: Global Reactivity Descriptors and Their Formulas This table defines important theoretical reactivity indices calculated from HOMO and LUMO energies. ejosat.com.tr

Reactivity IndexFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Represents the resistance to charge transfer. Corresponds to half the HOMO-LUMO gap.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of a molecule. For this compound, detailed experimental crystallographic data is not extensively reported in publicly available research. However, theoretical calculations and comparisons with related structures provide significant insights into its potential intermolecular behavior.

Pi-Pi (π-π) Stacking: Pi-pi stacking interactions are common in aromatic compounds and are critical to their crystal packing. In this molecule, the presence of two aromatic systems—the benzimidazole and the phenyl ring—suggests the potential for such interactions. However, two factors significantly influence their nature and strength:

Non-planar Structure: The calculated dihedral angle between the benzimidazole and the benzoyl ring planes is estimated to be between 25 and 40 degrees. evitachem.com This significant twist disrupts the ideal parallel alignment required for strong, face-to-face π-π stacking.

Steric Hindrance: The 4-ethoxybenzoyl group introduces considerable steric bulk. evitachem.com This bulk is expected to increase the distance between adjacent aromatic rings in the crystal lattice, likely to a range of 4.0-4.5 Å. evitachem.com This increased separation would result in weaker, offset, or edge-to-face π-π interactions rather than direct cofacial stacking.

Interactive Data Table: Calculated Structural Parameters

This table presents theoretically calculated structural data for this compound, as specific experimental crystallographic data has not been reported in the surveyed literature. evitachem.com

ParameterCalculated ValueImplication for Intermolecular Interactions
C=O Bond Length ~1.22 ÅStandard double bond length; the oxygen atom is a potential hydrogen bond acceptor.
Dihedral Angle (Ring-Ring) ~25-40°Indicates significant twisting between the benzimidazole and benzoyl rings, hindering parallel π-π stacking.
Intermolecular Distance ~4.0-4.5 Å (Predicted)Increased distance due to steric bulk, suggesting weaker, offset π-stacking interactions.

Investigation of Molecular Interactions and Biological Activities in Vitro Focus

In Vitro Studies on Specific Enzyme Inhibition/Activation

No specific studies detailing the direct enzyme inhibition or activation by 1-(4-ethoxybenzoyl)-1H-1,3-benzodiazole were identified. Research on other benzimidazole-containing compounds shows that they can act as inhibitors for various enzymes. For instance, certain benzimidazole (B57391) ribonucleosides are known to inhibit viral enzymes like pUL97, which is crucial for viral DNA synthesis and maturation. nih.gov However, no analogous mechanistic data has been published for this compound.

Mechanistic Characterization of Enzyme Binding

There is no available research that characterizes the specific molecular interactions or binding mechanisms of this compound with any enzyme.

Inhibition/Activation Kinetics

Data regarding the inhibition or activation kinetics, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound against specific enzymes, are not present in the reviewed literature.

In Vitro Cell-Based Assays: Antiproliferative and Cytotoxicity Studies (excluding human clinical context)

While the benzimidazole class of compounds is widely investigated for anticancer properties, specific antiproliferative or cytotoxicity data for this compound is not documented in available scientific papers. Studies on other derivatives have demonstrated potent activity, but these findings cannot be directly attributed to the subject compound.

Effects on Cell Viability in Defined Cell Lines

No published studies were found that report the effects of this compound on the viability of specific cancer or normal cell lines. Therefore, a data table of IC₅₀ values for this compound cannot be generated. For context, other novel benzimidazole compounds, such as certain 1H-benzimidazolecarboxamidines, have been evaluated for their activity against various microbial strains, but this is distinct from anticancer cytotoxicity. nih.gov

Cellular Uptake and Subcellular Localization Studies (in vitro)

There is no information available from in vitro studies regarding the cellular uptake or the specific subcellular localization of this compound.

Interactions with Nucleic Acids and Proteins (In Vitro Binding Studies)

No in vitro binding studies describing the direct interaction of this compound with nucleic acids (DNA or RNA) or specific proteins have been published. The benzimidazole core is a known DNA-binding motif, but specific experimental evidence for the title compound is absent.

DNA Binding Mechanisms (e.g., Intercalation, Groove Binding)

Direct experimental data on the specific DNA binding mechanism of this compound has not been detailed in the reviewed literature. However, the benzimidazole core is a well-established DNA-binding motif. Compounds featuring this scaffold, such as bis-benzimidazoles like Hoechst 33258, are known to bind tightly to the minor groove of B-form DNA, showing a preference for A/T-rich sequences. nih.gov This binding is stabilized by hydrogen bonds between the benzimidazole structure and the base pairs within the DNA groove. nih.gov

Furthermore, certain benzimidazole derivatives have been identified as inhibitors of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. nih.gov For instance, studies on 2,5-substituted 1H-benzimidazole derivatives revealed that compounds like 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole can effectively inhibit mammalian topoisomerase I. nih.gov Molecular docking studies of other complex benzimidazole-based copper complexes have also suggested interaction with the DNA minor groove. rsc.org The conjugation of benzimidazole moieties to oligodeoxynucleotides has been shown to significantly enhance the stability of the resulting DNA duplex, further confirming the effective interaction between the benzimidazole ring and DNA. nih.gov These mechanisms, particularly minor groove binding, represent plausible, though unconfirmed, modes of DNA interaction for this compound.

Protein Binding Dynamics (e.g., Serum Albumin, Receptor Interactions)

Specific studies detailing the protein binding dynamics of this compound are not available. However, research on structurally similar N-substituted benzimidazoles demonstrates a strong propensity for binding to serum albumins, which are the primary carrier proteins for many drugs in the bloodstream.

Investigations into the interaction between 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (MBMPB), an analog with a substituted benzyl (B1604629) group at the N-1 position, and bovine serum albumin (BSA) have been conducted using fluorescence spectroscopy. nih.gov These studies revealed that the benzimidazole derivative quenches the intrinsic fluorescence of BSA through a static mechanism, indicating the formation of a stable ground-state complex. nih.gov Thermodynamic analysis suggested that the binding is a spontaneous process. nih.gov Similarly, the interaction of another derivative, 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole (MBTBI), with BSA was also studied, confirming the formation of a complex and allowing for the calculation of binding constants. nih.gov These findings suggest that this compound is likely to bind to serum albumins, a critical factor in its potential pharmacokinetic profile.

Table 1: Binding Parameters of a Benzimidazole Analog with Bovine Serum Albumin (BSA)

Compound Binding Constant (K_A) (L mol⁻¹) Number of Binding Sites (n) Thermodynamic Parameters Reference
1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (MBMPB) 1.1 x 10⁵ (at 298 K) ~1 ΔG: Negative, ΔH: Negative, ΔS: Negative nih.gov

Data derived from fluorescence quenching studies at different temperatures. The negative thermodynamic values (enthalpy ΔH and entropy ΔS) indicate that van der Waals forces and hydrogen bonding play a major role in the binding interaction. nih.gov

In Vitro Antimicrobial Potential (excluding clinical efficacy)

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. nih.gov Numerous derivatives have been synthesized and tested against a wide range of bacterial and fungal pathogens. nih.govnih.gov

While specific data for this compound is unavailable, extensive research on related compounds confirms the antibacterial potential of this chemical class. Studies on N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole showed activity against various bacterial strains. nih.gov The nature of the substituents on the benzimidazole ring and the acyl group significantly influences the potency and spectrum of activity. nih.gov For example, a series of new 5-ethoxy-2-mercapto benzimidazole derivatives showed notable activity against both Gram-positive (Staphylococcus aureus, Streptococcus agalactiae) and Gram-negative (Pseudomonas aeruginosa, Proteus mirabilis) bacteria. researchgate.net Similarly, other N-substituted benzimidazoles have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Representative Benzimidazole Analogs

Compound/Analog S. aureus B. subtilis E. coli P. aeruginosa Reference
Compound 4k * 16 - 8 16 nih.gov
Compound 1d * 4 2 8 8 nih.gov
Ciprofloxacin (Control) 8 8 8 16 nih.gov
Compound 7b ** Good Activity Good Activity Good Activity Good Activity researchgate.net

*Compound 4k is 2-(4-chlorophenyl)-6-nitro-1-(2-phenoxyethyl)-1H-benzo[d]imidazole. Compound 1d is 1-benzyl-2-(4-chlorophenyl)-6-nitro-1H-benzo[d]imidazole. nih.gov **Compound 7b is a derivative of 5-ethoxy-2-mercapto benzimidazole. Specific MIC values were not provided, but it was reported to have maximum activity against both Gram-positive and Gram-negative bacteria at 100 µg/mL. researchgate.net

The benzimidazole core is present in several commercial antifungal agents. mdpi.com Research has consistently demonstrated the in vitro antifungal efficacy of novel benzimidazole derivatives. nih.govresearchgate.net N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole have been screened for their potency against fungi such as Aspergillus and Fusarium species. nih.gov A study of benzimidazole-1,3,4-oxadiazole hybrids found several compounds with potent activity against Candida species, including C. albicans, C. krusei, and C. parapsilopsis. nih.gov In that series, compounds featuring a catechol moiety (two hydroxyl groups) on an attached phenyl ring were the most active, suggesting the key role of certain substituents in antifungal action. nih.gov Another study showed that N-alkyl benzimidazoles with long alkyl chains (9-10 carbons) exhibited the best antifungal activities against a panel of fungi. nih.gov

Table 3: In Vitro Antifungal Activity (MIC, µg/mL) of Representative Benzimidazole Analogs

Compound/Analog C. albicans C. krusei A. niger Reference
Compound 4h * 3.9 7.81 - nih.gov
Compound 4p * 1.95 3.9 - nih.gov
1-Nonyl-1H-benzo[d]imidazole 62.5 31.2 125 nih.gov
Ketoconazole (Control) 1.95 0.97 - nih.gov
Amphotericin B (Control) 0.97 0.97 - nih.gov

*Compound 4h is a benzimidazole-oxadiazole hybrid with fluoro and catechol substitutions. Compound 4p is a similar hybrid with chloro and catechol substitutions. nih.gov

Antioxidant Activity Investigations (In Vitro Radical Scavenging)

The potential of benzimidazole derivatives as antioxidants has been explored through various in vitro radical scavenging assays. mdpi.comnih.govresearchgate.net Direct antioxidant data for this compound is not present in the reviewed literature. However, studies on analogs provide insight into the structural requirements for this activity.

The antioxidant capacity is highly dependent on the substituents attached to the benzimidazole ring system. For example, the analog 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, which contains electron-releasing methoxy (B1213986) groups, demonstrated potent scavenging of DPPH, superoxide, and hydroxyl radicals. nih.gov Other studies on benzimidazole-hydrazone derivatives showed that the presence and position of hydroxyl groups on an aryl ring were critical for antioxidant capacity in DPPH, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays. nih.gov Generally, compounds with multiple hydroxyl groups or other electron-donating groups exhibit higher radical scavenging activity. nih.govnobleresearch.org Given that this compound lacks a hydroxyl substituent, its direct radical scavenging activity might be limited compared to hydroxylated analogs, although the ethoxy group does have some electron-donating character.

Table 4: In Vitro Antioxidant Activity of Representative Benzimidazole Analogs

Compound/Analog Assay Result (IC₅₀ or % Inhibition) Reference
1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole DPPH Scavenging Potent Activity nih.gov
1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole Superoxide Scavenging Potent Activity nih.gov
1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole Hydroxyl Radical Scavenging Potent Activity nih.gov
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivative (Compound 3) Lipid Peroxidation (LPO) Inhibition 57% inhibition nih.gov

Specific IC₅₀ values were not always provided, but activity was noted as significant.

Structure Activity Relationship Sar Studies and Design Principles for Benzodiazole Derivatives

Correlating Structural Modifications of 1-(4-ETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE with Observed In Vitro Activities

Structure-activity relationship (SAR) studies are pivotal for optimizing lead compounds. For benzimidazole (B57391) (also known as 1H-1,3-benzodiazole) derivatives, research has shown that substitutions at various positions on both the benzimidazole and the attached phenyl rings can dramatically influence biological activity. nih.govresearchgate.net The core structure of this compound offers several sites for modification: the benzoyl ring, the ethoxy substituent, and the benzimidazole nucleus itself.

Research on related benzimidazole structures has provided key insights:

Substituents on the Benzimidazole Ring: Studies on 2-phenyl-substituted benzimidazoles have demonstrated that adding electron-withdrawing groups like formyl, aminocarbonyl, or nitro at the 5-position can correlate with inhibitory potential against enzymes like topoisomerase I. nih.gov Specifically, a 5-nitro substituent was found to be significantly more active than its 4-nitro isomer, highlighting the positional importance of modifications. nih.gov This suggests that modifying the benzimidazole portion of this compound with small, hydrogen-bond-accepting groups could be a fruitful strategy for enhancing activity.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. In one series of benzimidazole derivatives, compounds with electron-withdrawing groups, such as a chloro group at the ortho position or a nitro group at the para position, were the most effective against certain bacterial strains. nih.gov Conversely, electron-releasing groups at the para position led to reduced activity. nih.gov For this compound, this implies that altering the 4-ethoxy group to an electron-withdrawing substituent could modulate its biological profile.

The following table summarizes SAR findings from studies on analogous benzimidazole and benzamide (B126) structures.

Core Scaffold Position of Modification Substituent Observed In Vitro Activity Trend Reference
2-Phenyl-1H-benzimidazoleBenzimidazole Ring (Position 5)-NO₂Increased Topoisomerase I Inhibition nih.gov
2-Phenyl-1H-benzimidazoleBenzimidazole Ring (Position 5)-CHOIncreased Topoisomerase I Inhibition nih.gov
1,2-Disubstituted BenzimidazolePhenyl Ring (Para position)Electron-donating groupsDecreased Antibacterial Activity nih.gov
1,2-Disubstituted BenzimidazolePhenyl Ring (Ortho/Para)Electron-withdrawing groupsIncreased Antibacterial Activity nih.gov
Benzamide AnalogsAmide LinkerThioamide or SelenoamideRetained Nematicidal Activity nih.gov

This table is generated based on data from related but distinct chemical series to illustrate SAR principles applicable to the target compound.

Rational Design Strategies for Analogues Based on Computational and In Vitro Data

The development of novel analogues of this compound relies on a rational design cycle that integrates computational modeling with empirical in vitro testing. nih.gov This strategy moves beyond random screening to a more focused approach where new molecules are designed with a specific hypothesis in mind.

The process typically involves:

Lead Identification: A compound like this compound is identified through screening and shows a desired biological activity.

In Silico Analysis: Computational tools are used to predict the physicochemical properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and potential toxicity of the lead compound. nih.govnih.gov Molecular docking studies simulate how the compound might bind to a specific biological target, such as an enzyme or receptor active site. nih.govnih.gov

SAR-Guided Synthesis: Based on initial in vitro data and computational models, new analogues are designed. For instance, if docking studies suggest a spare hydrophobic pocket in the receptor, analogues with larger hydrophobic groups replacing the ethoxy group might be synthesized. If SAR data indicates that electron-withdrawing groups are beneficial, new derivatives incorporating nitro or halogen groups are created. nih.govnih.gov

In Vitro Evaluation: The newly synthesized compounds are then tested in biological assays to measure their activity. nih.gov These results provide crucial feedback, validating or challenging the initial design hypothesis.

Iterative Optimization: The cycle is repeated. The most potent and selective compounds from one round become the lead structures for the next round of computational analysis and synthetic modification, leading to progressive optimization of the desired biological activity. whiterose.ac.uk

This iterative approach allows for the efficient exploration of chemical space and the development of analogues with improved potency, selectivity, and drug-like properties.

Pharmacophore Mapping and Molecular Modeling in SAR Studies

Molecular modeling is a cornerstone of modern drug design, enabling a three-dimensional understanding of SAR. Pharmacophore mapping, a key computational technique, identifies the essential spatial arrangement of molecular features required for a molecule to interact with a specific biological target. slideshare.net

For a molecule like this compound, a hypothetical pharmacophore model would consist of several key features:

Hydrogen Bond Acceptors: The carbonyl oxygen and the nitrogen atoms of the imidazole (B134444) ring are potential hydrogen bond acceptors. nih.gov

Aromatic Rings: The benzoyl and benzimidazole ring systems can engage in π-π stacking or hydrophobic interactions with the target. researchgate.net

Hydrophobic Features: The ethyl portion of the ethoxy group represents a hydrophobic region that could fit into a corresponding nonpolar pocket in the receptor. nih.govresearchgate.net

Pharmacophore models are developed either in a ligand-based manner, by superimposing a set of active molecules and extracting their common features, or in a structure-based manner, by analyzing the interaction points within the known 3D structure of the biological target. nih.gov These models serve as 3D queries for screening large chemical databases to find new, structurally diverse compounds that match the pharmacophoric requirements and are therefore likely to be active. nih.gov Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models can be built from these pharmacophores to quantitatively predict the activity of newly designed compounds before they are synthesized. researchgate.net

Bioisosteric Replacements and Their Impact on Molecular Interactions

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. openaccessjournals.comestranky.sk The application of bioisosteres can modulate a molecule's size, shape, electronics, and lipophilicity, thereby altering its interaction with a biological target. nih.gov

In the context of this compound, several bioisosteric replacements could be considered:

Amide Linker Replacement: The central amide bond is crucial for the molecule's geometry. In related benzamide structures, replacing the amide oxygen with sulfur (to form a thioamide) or selenium (a selenoamide) was found to preserve the essential geometry and retain biological activity. nih.gov Other heterocycles, such as 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole, can also be used as bioisosteres for the amide group, potentially improving metabolic stability or altering binding interactions. nih.govnih.gov

Ethoxy Group Replacement: The 4-ethoxy group could be replaced by other functionalities to probe the binding pocket. A classic bioisosteric replacement would be a trifluoromethyl (-CF₃) group, which is of similar size but has vastly different electronic properties. A methylthio (-SCH₃) group could also serve as a bioisostere.

Benzimidazole Ring Replacement: The benzimidazole core itself can be swapped with related heterocyclic systems like benzoxazole (B165842) or benzothiazole (B30560). nih.gov However, studies have shown that such replacements can sometimes lead to a significant loss of activity, indicating a high degree of structural specificity required by the biological target for the benzimidazole scaffold. nih.gov

The thoughtful deployment of bioisosteres allows chemists to fine-tune molecular interactions, address metabolic liabilities, and generate novel intellectual property. nih.gov

Conformational Preferences and Their Role in Activity

The biological activity of a molecule is not only dependent on its chemical structure but also on its preferred three-dimensional shape, or conformation. mdpi.com A molecule must adopt a specific conformation to fit optimally into the binding site of its target. For flexible molecules like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial.

Studies on structurally related benzodiazepines have shown that constraining the molecule into a specific conformation can lead to high potency. nih.gov Modifications that restrict the molecule's ability to adopt this "bioactive" conformation often result in a significant reduction in activity. nih.gov The primary role of the molecular scaffold is to position the key interacting groups—such as hydrogen bond donors/acceptors and hydrophobic moieties—in the correct spatial relationship for binding. nih.gov Therefore, SAR studies often implicitly probe conformational effects; a substituent may decrease activity not because it is inherently unfavorable, but because it forces the molecule into a non-productive conformation due to steric hindrance.

Advanced Research Applications and Methodological Considerations

Development of Novel Benzodiazole-Based Probes for Chemical Biology

The benzimidazole (B57391) scaffold, the core of 1-(4-ethoxybenzoyl)-1H-1,3-benzodiazole, is a privileged structure in medicinal chemistry and is increasingly leveraged for the development of sophisticated tools in chemical biology. nih.govnih.gov The unique properties of N-acyl imidazoles, such as the title compound, position them as valuable electrophiles for creating chemical probes. nih.gov

N-acyl imidazoles possess a finely tuned reactivity, making them effective for the selective modification of biomolecules. kyoto-u.ac.jpresearchgate.net They exhibit moderate reactivity, a relatively long half-life in aqueous media, and high water solubility, which are desirable characteristics for probes used in complex biological environments. nih.govkyoto-u.ac.jp The reactivity of the N-acyl bond can be precisely controlled by substituents on the imidazole (B134444) ring or the carbonyl group, allowing for the design of probes that target specific residues on proteins or functional groups on other biomolecules. kyoto-u.ac.jp This chemistry is central to ligand-directed labeling, where a molecule like this compound could be engineered to bind to a specific protein of interest, followed by the transfer of the acyl group to a nearby nucleophilic residue (e.g., lysine), thereby attaching a molecular tag or label. researchgate.net

The applications for such probes are extensive and include:

Chemical Labeling of Proteins: Attaching fluorescent dyes or affinity tags to specific proteins within living cells to visualize their location and dynamics. researchgate.net

Structural and Functional Analysis of RNA: Using the acylating ability to probe RNA structure and manipulate its function. nih.govkyoto-u.ac.jp

Enzyme Activity Profiling: Designing activity-based probes where the N-acyl imidazole reacts with the active site of an enzyme, providing a readout of its catalytic activity.

The benzimidazole core itself can contribute to probe design, particularly in the development of fluorescent sensors. While the title compound's intrinsic fluorescence is not detailed, the benzimidazole and related benzothiazole (B30560) scaffolds are known to be components of "turn-on" fluorescent probes that exhibit enhanced emission upon binding to specific biological targets, such as protein aggregates implicated in neurodegenerative diseases. nih.govnih.gov Therefore, the this compound framework serves as a promising starting point for developing next-generation chemical probes for studying and manipulating intricate biological systems.

Integration of Synthetic, Spectroscopic, and Computational Methods in Modern Chemical Research

The comprehensive understanding of a molecule like this compound is achieved through a synergistic combination of synthesis, spectroscopy, and computational modeling.

Synthesis: The preparation of the title compound typically involves the acylation of the parent heterocycle, 1H-benzimidazole. A common and direct synthetic route is the reaction of 1H-benzimidazole with 4-ethoxybenzoyl chloride in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. This method provides a straightforward entry to N-acylbenzimidazoles.

Spectroscopic Characterization: Spectroscopy is essential for confirming the structure and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle. While experimental data for the title compound is not widely published, robust predictions can be made based on extensive data from analogous structures. evitachem.comrsc.org

Interactive Data Table: Predicted Spectroscopic Signatures for this compound Data based on analyses of analogous compounds. evitachem.com

Technique Key Predicted Peaks/Signals Structural Assignment
FT-IR (cm⁻¹) ~1680–1700C=O stretch (amide I band), characteristic of the acyl group attached to nitrogen.
~1240–1270Asymmetric Aryl-O-C stretch of the ethoxy linkage.
¹H NMR (ppm) 8.20–8.50 (d, 2H)Protons on the benzoyl ring, ortho to the electron-withdrawing carbonyl group.
6.80–7.00 (d, 2H)Protons on the benzoyl ring, meta to the carbonyl group (ortho to the ethoxy group).
7.30–8.10 (m, 4H)Protons of the benzimidazole ring system.
4.10 (q, 2H)Methylene (–OCH₂–) protons of the ethoxy group.
1.40 (t, 3H)Methyl (–CH₃) protons of the ethoxy group.
¹³C NMR (ppm) ~165Carbonyl carbon (C=O), significantly deshielded.
160–115Aromatic carbons from both the benzimidazole and benzoyl rings.
~63Methylene carbon (–OCH₂–) of the ethoxy group.
~14Methyl carbon (–CH₃) of the ethoxy group.

Computational Analysis: Modern chemical research heavily relies on computational methods, such as Density Functional Theory (DFT), to complement experimental findings. nih.govnih.gov For this compound, DFT calculations can predict optimized molecular geometry, vibrational frequencies (to aid in IR spectra assignment), and NMR chemical shifts. nih.govbeilstein-journals.org Furthermore, computational analysis provides insight into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, which are crucial for understanding the molecule's reactivity and potential as an electronic material. nih.gov Molecular dynamics simulations and docking studies can further predict how the molecule interacts with biological targets, guiding the design of new therapeutic agents or chemical probes. nih.govnih.gov

Methodological Challenges and Innovations in Benzodiazole Research

The synthesis and study of benzimidazoles, including N-acylated derivatives, present both longstanding challenges and opportunities for innovation.

Methodological Challenges:

Yield and Purity: Traditional synthetic methods for benzimidazoles can sometimes suffer from low yields, harsh reaction conditions, or the formation of difficult-to-remove impurities. researchgate.net

Stability: The N-acyl bond in compounds like this compound is an activated amide linkage. It can be susceptible to hydrolysis, especially under strong acidic or basic conditions, posing a challenge for purification and long-term storage.

Regioselectivity: For unsymmetrically substituted benzimidazoles, controlling the site of N-alkylation or N-acylation can be difficult, often leading to mixtures of N1 and N3 isomers.

Innovations in Synthesis: To overcome these challenges, chemists have developed a range of innovative methodologies:

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized benzimidazole synthesis, dramatically reducing reaction times from hours to minutes and often increasing product yields. nih.govnih.govorganic-chemistry.org

Novel Catalytic Systems: There is a move towards using more efficient and environmentally friendly catalysts. This includes the use of metal-based nanocatalysts (e.g., ZnO-NPs, magnetic nanoparticles) that can be easily recovered and reused, and bio-inspired organocatalysts. nih.govorganic-chemistry.org

Green Chemistry Approaches: Significant effort has been directed towards making benzimidazole synthesis more sustainable. This includes performing reactions in water, using biodegradable C1 synthons like D-glucose, or employing solvent-free reaction conditions. researchgate.netorganic-chemistry.org

These innovations not only facilitate the synthesis of known benzimidazoles but also open the door to creating more complex and diverse libraries of these compounds for screening in drug discovery and materials science.

Future Perspectives in Benzodiazole-Related Chemical Science

The benzimidazole scaffold, as exemplified by this compound, continues to be a focal point of intensive research with promising future directions.

Advanced Drug Discovery: The future of benzimidazole research in medicine lies in target-based drug design, where computational methods are used to design molecules with high affinity and selectivity for specific biological targets. researchgate.net This approach, combined with high-throughput screening, accelerates the discovery of new drug candidates. researchgate.net There is also growing interest in applying benzimidazole derivatives in personalized medicine and developing nanotechnology-based systems for their targeted delivery. researchgate.net

Chemical Biology and Bioorthogonal Chemistry: Building on the unique reactivity of N-acyl imidazoles, future work will likely focus on developing more sophisticated chemical probes. nih.govkyoto-u.ac.jp This includes creating probes for real-time imaging of enzymatic activity in living cells, tools for selective protein or RNA manipulation, and advanced diagnostics. The development of new bioorthogonal reactions involving the N-acyl imidazole moiety could further expand its utility.

Materials Science: The conjugated π-system of the benzimidazole core makes it an attractive building block for novel organic materials. evitachem.com Future research may explore the use of derivatives like this compound in the development of organic light-emitting diodes (OLEDs), sensors, or polymers with unique electronic and photophysical properties. nih.gov

The convergence of innovative synthesis, advanced spectroscopy, and powerful computational tools will continue to drive the exploration of benzimidazole chemistry. This will enable the rational design of molecules like this compound with tailored functions for a wide array of applications in medicine, biology, and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.